2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid

Description

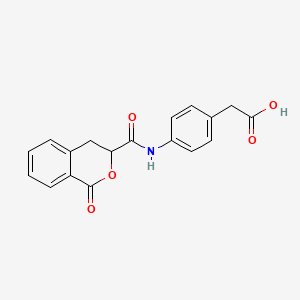

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid is a synthetic organic compound characterized by an isochroman-1-one core fused with a phenylacetic acid moiety via a carboxamide linkage.

Properties

IUPAC Name |

2-[4-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c20-16(21)9-11-5-7-13(8-6-11)19-17(22)15-10-12-3-1-2-4-14(12)18(23)24-15/h1-8,15H,9-10H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMCPYVYRCXGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of Carboxamido Group: The carboxamido group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of Phenylacetic Acid Moiety: The final step involves the attachment of the phenylacetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid and related compounds:

Physicochemical and Crystallographic Properties

- Crystallinity : The triazole derivative (4-(1,2,4-triazol-4-yl)phenylacetic acid) exhibits high crystallinity, as evidenced by θmax = 27.5° and Rint = 0.019 in its crystal structure . This contrasts with the target compound’s isochroman core, which may adopt different packing modes due to its fused ring system.

- Solubility : The methoxy group in the furochromen analog likely enhances lipophilicity, whereas the fluorophenyl group in ’s compound balances electronegativity and metabolic stability. The target compound’s carboxamide group may improve aqueous solubility compared to purely aromatic analogs.

Biological Activity

2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H15NO4

- Molecular Weight : 285.30 g/mol

The biological activity of this compound may involve various mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, affecting the synthesis or degradation of critical biomolecules.

- Receptor Binding : It could interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may contribute to their protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of phenylacetic acid exhibit significant antimicrobial properties. For instance, phenylacetic acid has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity and inhibiting protein synthesis .

| Compound | Target Bacteria | IC50 (mg/mL) |

|---|---|---|

| This compound | Agrobacterium tumefaciens | TBD |

| Phenylacetic Acid | A. tumefaciens | 0.8038 |

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Case Studies

- Study on Antimicrobial Efficacy

- In Vivo Toxicity Assessment

Research Findings

Research has consistently highlighted the biological relevance of phenylacetic acid derivatives:

- Antibacterial Mechanism : A detailed investigation into the mechanism revealed that phenylacetic acid disrupts bacterial cell membranes, leading to increased permeability and eventual cell death .

- Metabolic Pathways : The compound is metabolized through pathways involving sulfotransferase enzymes, which are crucial for its biological activity and detoxification processes in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.